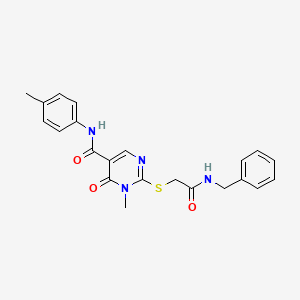

2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide

説明

This compound is a pyrimidine-based molecule featuring a thioether linkage to a benzylamino-acetamide group and a para-tolyl carboxamide substituent. Its structure combines a dihydropyrimidine core with a sulfur-containing side chain, which may enhance interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-N-(4-methylphenyl)-6-oxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-8-10-17(11-9-15)25-20(28)18-13-24-22(26(2)21(18)29)30-14-19(27)23-12-16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDJTVVGFSHWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with an appropriate aldehyde to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Thiol-Isocyanate Click Reactions: This compound can participate in thiol-isocyanate click reactions to form thiourethanes.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Similar thioether and pyrimidine derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated significant activity against breast and colon cancer cells, indicating that modifications in the thioether or pyrimidine structure can enhance biological activity against tumors .

Case Study: Cytotoxicity Evaluation

A recent investigation into thioether derivatives revealed that compounds with similar structural motifs exhibited moderate to potent cytotoxicity against a panel of human cancer cell lines. The effectiveness was attributed to the ability of these compounds to induce apoptosis in cancer cells, which is a critical mechanism for anticancer drugs .

Antiviral Properties

Research into mercaptobenzamide derivatives has highlighted their potential as HIV maturation inhibitors. The unique mechanism of action exhibited by these compounds, including low toxicity profiles, positions them as promising candidates for antiviral therapies . The thioether functionality is crucial in enhancing the bioactivity of these compounds.

Case Study: Anti-HIV Activity

In a study evaluating the structure-activity relationships of mercaptobenzamide derivatives, specific modifications led to enhanced antiviral efficacy against HIV-1. This suggests that similar modifications to the compound could yield effective antiviral agents .

Antimicrobial Applications

The antimicrobial properties of compounds with thiopyrimidine structures have been documented extensively. The compound's thioether linkage may enhance its interaction with bacterial enzymes, making it a candidate for further exploration as an antimicrobial agent .

Case Study: Antimicrobial Evaluation

A series of thiopyrimidine-benzenesulfonamide compounds were synthesized and tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting that similar structural features in the compound could lead to effective antimicrobial agents .

Inhibitory Effects on Enzymes

The compound's potential as an enzyme inhibitor is noteworthy. Compounds with similar structural characteristics have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Case Study: Enzyme Inhibition Studies

Molecular docking studies have suggested that certain derivatives exhibit strong binding affinities to COX enzymes, indicating their potential as anti-inflammatory agents. This opens avenues for further research into the anti-inflammatory properties of the compound .

Synthesis and Structural Modifications

The synthesis of this compound can be approached through various methods, including multi-step organic synthesis techniques that have been successfully applied to related thioether and pyrimidine compounds. Understanding the synthesis pathways can facilitate the development of analogs with improved efficacy or reduced toxicity.

| Synthesis Method | Description | Potential Outcomes |

|---|---|---|

| Multi-step synthesis | Utilizing commercially available reagents | High yield of desired product |

| One-pot reactions | Simplifies synthesis by combining steps | Reduced reaction time and complexity |

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell proliferation pathways .

類似化合物との比較

Comparison with Similar Compounds

A comparative analysis of structurally related pyrimidine derivatives is provided below, focusing on substituents, pharmacological relevance, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Findings:

The trimethoxybenzylidene moiety in introduces steric bulk and electron-donating effects, which may alter binding kinetics in enzyme-active sites. The cyano group in enhances metabolic stability by resisting oxidation, a feature absent in the target compound.

Tautomerism and Coordination :

- Compounds like those in exhibit thione-thiol tautomerism, enabling metal coordination (e.g., with zinc in metalloenzymes). The target compound’s thioether group lacks this flexibility but offers greater chemical stability .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , utilizing thiol-alkylation or carboxamide coupling. However, the absence of fused rings (e.g., thiazolo or thieno) simplifies its preparation compared to .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s p-tolyl and benzylamino groups suggest utility in kinase inhibition or antimicrobial applications, though direct bioactivity data are lacking in the provided evidence.

- Structural Optimization: Introducing electron-withdrawing groups (e.g., cyano as in ) or fluorinated aromatics (as in ) could refine its pharmacokinetic profile.

- Crystallographic Data : Evidence highlights the importance of dihedral angles and hydrogen-bonding patterns in solid-state properties, which remain unstudied for the target compound.

生物活性

The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antidiabetic research. This article synthesizes findings from various studies to elucidate its biological activity and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be denoted by the following formula:

This structure features a pyrimidine ring substituted with a benzylamino group and a thioether linkage, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit notable antibacterial properties. For instance, a related class of compounds, 2-(benzylthio)pyrimidines , showed significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Comparative Antibacterial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6c | S. aureus | 32 µg/mL |

| 6h | E. coli | 16 µg/mL |

| 6m | S. aureus | 8 µg/mL |

These results indicate that the thioether modification enhances the antibacterial potency of pyrimidine derivatives.

Antidiabetic Activity

The compound's structural analogs have been investigated for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes pathogenesis. A study identified a specific analog, WO5m , which demonstrated potent β-cell protective activity with an EC50 value of .

The proposed mechanism involves the inhibition of apoptotic pathways activated by ER stressors such as thapsigargin and tunicamycin. The compound effectively reduced markers of apoptosis (cleaved caspase-3 and PARP) in treated INS-1 cells, suggesting its potential as a therapeutic agent for diabetes management .

Case Studies

- Case Study on Antibacterial Efficacy : A laboratory experiment tested the antibacterial effects of various pyrimidine derivatives against clinical isolates of S. aureus. The results confirmed that compounds containing the benzylthio group exhibited superior activity compared to standard antibiotics.

- Case Study on β-cell Protection : In vivo studies using diabetic mouse models treated with WO5m showed significant improvements in glucose tolerance tests and reduced markers of pancreatic damage, highlighting its therapeutic potential in diabetes management.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。